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Introduction

Forvisirvat (formerly SP-624) is a first-in-class, orally administered, selective activator of
Sirtuin 6 (SIRT6), a histone deacetylase implicated in a variety of cellular processes including
DNA repair, inflammation, and metabolism.[1] Its novel epigenetic mechanism of action is being
investigated for the treatment of Major Depressive Disorder (MDD).[2] This technical guide
provides a comprehensive overview of the available pharmacokinetic (PK) and oral
bioavailability data for Forvisirvat, compiled from preclinical and clinical studies. The
information is presented to support further research and development of this compound.

Pharmacokinetics in Human Subjects

The pharmacokinetic profile of Forvisirvat has been evaluated in Phase 1 clinical trials
involving healthy adult subjects. These studies included single ascending dose (SAD) and
multiple ascending dose (MAD) designs to assess the safety, tolerability, and pharmacokinetic
parameters of the drug.[3]

Single Ascending Dose (SAD) Studies

In a SAD study (SP-624-101), healthy participants were administered single oral doses of
Forvisirvat at 3 mg, 10 mg, and 30 mg. The results demonstrated that the maximum plasma
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concentration (Cmax) and the area under the plasma concentration-time curve (AUC)
increased in a dose-proportional manner.[3]

Multiple Ascending Dose (MAD) Studies

A MAD study (SP-624-102) evaluated daily oral doses of 3 mg and 10 mg for 5 days, and 20
mg for 10 days.[3] Consistent with the SAD findings, Cmax and AUC showed dose
proportionality.[3]

Table 1: Summary of Human Pharmacokinetic Parameters for Forvisirvat

Study Type Dose(s) Tmax (hours) t%% (hours) Key Findings

Cmax and AUC

Single Ascending 3 mg, 10 mg, 30 )
15-3 ~2.01-2.75 increased dose-

Dose m
J proportionally.

Dose-

proportional
3mg, 10mg (5 increases in
days),20mg (10 15-3 ~6.11 - 6.89 Cmax and AUC.
days) Reached target

Multiple

Ascending Dose

plasma

concentrations.

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature and
therefore are not included in this table.

Food Effect on Oral Bioavailability

The influence of food on the oral bioavailability of Forvisirvat was assessed in a dedicated
study. Administration of Forvisirvat after a high-fat, high-calorie breakfast resulted in a
significantly lower Cmax and a later time to maximum concentration (Tmax) compared to
administration in a fasted state. However, the total drug exposure, as measured by AUC, was
comparable between the fed and fasting conditions.[3]

Preclinical Pharmacokinetics
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While specific quantitative data for Forvisirvat in preclinical animal models were not available
in the public domain at the time of this review, general principles of preclinical pharmacokinetic
studies in rats, dogs, and monkeys are outlined below as a reference for the type of data that
would be generated during drug development. Such studies are crucial for understanding the
absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity
before human trials.

Table 2: lllustrative Preclinical Pharmacokinetic Parameters (Hypothetical Data for Forvisirvat)

Oral
. Dose Cmax AUC . .
Species Route Tmax (h) Bioavaila
(mglkg) (ng/mL) (ng-h/imL) .
bility (%)
Rat Oral e.g., 10 [Value] [Value] [Value] [Value]
v e.g., 2 - [Value] [Value] -
Dog Oral eg., 5 [Value] [Value] [Value] [Value]
v eg.,1 - [Value] [Value] -
Monkey Oral eg., 5 [Value] [Value] [Value] [Value]
\ eg., 1 - [Value] [Value] -

Note: The data in this table is hypothetical and serves as a template for the expected
parameters from preclinical studies. Actual data for Forvisirvat is not publicly available.

Mechanism of Action and Signaling Pathway

Forvisirvat is a selective activator of SIRT6.[4] SIRT6 is a NAD+-dependent deacetylase that
plays a critical role in regulating gene expression, DNA repair, and metabolic homeostasis. In
the context of major depressive disorder, the activation of SIRT6 by Forvisirvat is thought to

modulate neuronal function and synaptic plasticity.

One of the proposed downstream signaling pathways involves the Akt/GSK3[3 pathway.
Upregulation of SIRT6 has been shown to inhibit this pathway, which is implicated in the
pathophysiology of depression.[5] By activating SIRT6, Forvisirvat may influence the
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phosphorylation status of key proteins in this cascade, ultimately impacting neuronal survival

and function.
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Caption: Proposed signaling pathway of Forvisirvat through SIRT6 activation.

Experimental Protocols

Human Pharmacokinetic Studies (Phase 1)
Single Ascending Dose (SAD) Study (SP-624-101) Protocol Summary:

Study Design: Randomized, double-blind, placebo-controlled.

Participants: Healthy adult volunteers.

Intervention: Single oral doses of Forvisirvat (3 mg, 10 mg, 30 mg) or placebo.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
post-dose to determine the plasma concentrations of Forvisirvat.

Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters
including Cmax, Tmax, AUC, and half-life.

Multiple Ascending Dose (MAD) Study (SP-624-102) Protocol Summary:

Study Design: Randomized, double-blind, placebo-controlled.

Participants: Healthy adult volunteers.

Intervention: Daily oral doses of Forvisirvat (3 mg or 10 mg for 5 days; 20 mg for 10 days)
or placebo.

Pharmacokinetic Sampling: Blood samples were collected at various time points during and
after the dosing period to assess steady-state pharmacokinetics.

Analysis: Pharmacokinetic parameters were calculated to evaluate drug accumulation and
steady-state concentrations.
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Caption: Workflow for Phase 1 SAD and MAD clinical trials.

Preclinical Oral Bioavailability Study (General Protocol
for Rodents)

The following outlines a general experimental protocol for determining the oral bioavailability of

a compound in a rodent model, such as the rat.

e Animals: Male and female Sprague-Dawley rats are typically used.[6]

e Housing: Animals are housed in controlled conditions with a standard diet and water ad
libitum.[6]
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Dosing:
o Oral (PO): A specified dose of the compound is administered via oral gavage.[6][7]

o Intravenous (IV): A lower dose is typically administered intravenously to a separate group
of animals to determine the absolute bioavailability.

Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate
site at predetermined time points after dosing.

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the
compound is quantified using a validated analytical method, such as liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic
parameters (Cmax, Tmax, AUC) for both oral and IV routes.

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the
formula: F% = (AUC_oral / AUC _iv) * (Dose_iv / Dose_oral) * 100.
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Caption: General workflow for a preclinical oral bioavailability study.

Conclusion

Forvisirvat exhibits predictable, dose-proportional pharmacokinetics in humans following
single and multiple oral administrations. The oral absorption is influenced by food, which delays
the rate but not the extent of absorption. Further disclosure of preclinical ADME data and
detailed results from human pharmacokinetic studies will be crucial for the continued
development and optimization of dosing regimens for Forvisirvat in the treatment of Major
Depressive Disorder and potentially other indications. The activation of SIRT6 presents a novel
and promising therapeutic strategy, and a thorough understanding of the compound's
pharmacokinetic profile is essential for its successful clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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